1,3-Dibromo-5-(octyloxy)benzene
Description
The exact mass of the compound 1,3-Dibromo-5-(octyloxy)benzene is 363.98604 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dibromo-5-(octyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-(octyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-octoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWGWHRUQKVFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-Dibromo-5-(octyloxy)benzene CAS 126827-29-2 properties
Technical Whitepaper: 1,3-Dibromo-5-(octyloxy)benzene A Critical Building Block for Soluble Conjugated Polymers and Functional Materials
Part 1: Executive Summary
1,3-Dibromo-5-(octyloxy)benzene (CAS 126827-29-2) is a specialized halogenated aromatic intermediate used primarily in the synthesis of functional organic materials. Its structural significance lies in its "dual-function" design: the 1,3-dibromo motif serves as a reactive handle for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the 5-octyloxy chain acts as a solubilizing group.
In the field of organic electronics (OLEDs, OPVs, OFETs), rigid conjugated backbones often suffer from poor solubility, making processing difficult. The introduction of the octyloxy chain via this building block disrupts π-π stacking just enough to permit solution processing (e.g., spin-coating) without compromising the electronic integrity of the final polymer.
Part 2: Chemical Profile & Properties
| Property | Data |
| CAS Number | 126827-29-2 |
| IUPAC Name | 1,3-Dibromo-5-(octyloxy)benzene |
| Molecular Formula | C₁₄H₂₀Br₂O |
| Molecular Weight | 364.12 g/mol |
| Appearance | Clear to light yellow liquid or low-melting solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |
| Boiling Point | ~180-190°C at 0.5 mmHg (Predicted) |
| Flash Point | >110°C |
| Storage | Inert atmosphere (N₂/Ar), 2-8°C, protect from light |
Part 3: Synthetic Pathway & Methodology
The synthesis of 1,3-dibromo-5-(octyloxy)benzene is a classic Williamson Ether Synthesis , involving the O-alkylation of 3,5-dibromophenol. This protocol is favored for its high yield and operational simplicity.
Reaction Mechanism (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: A base (typically
) deprotonates the phenol to form the phenoxide anion. The resonance stabilization of the phenoxide by the benzene ring makes it a moderate nucleophile. -
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of 1-bromooctane (or 1-iodooctane), displacing the halide leaving group.
-
Inversion: As this is a primary alkyl halide, the attack occurs from the backside, though stereochemistry is not relevant for the achiral octyl chain.
Experimental Protocol
Reagents:
-
3,5-Dibromophenol (1.0 eq)
-
1-Bromooctane (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
Solvent: Acetone or Acetonitrile (Reagent grade)
-
Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate reaction in Acetone.
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 3,5-dibromophenol (e.g., 5.0 g) and anhydrous Acetone (50 mL). Stir until dissolved.
-
Activation: Add anhydrous
(5.5 g) to the solution. The mixture may turn slightly yellow due to phenoxide formation. Stir for 15 minutes at room temperature. -
Alkylation: Add 1-bromooctane (4.1 mL) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol spot (
~0.2) should disappear, and a new non-polar spot ( ~0.8) should appear. -
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, unreacted ). -
Concentrate the filtrate under reduced pressure (Rotavap).
-
-
Purification: Dissolve the residue in
and wash with 1M NaOH (to remove trace phenol) and Brine. Dry over .-
Final Polish: Pass through a short silica plug eluting with Hexanes to remove trace octyl bromide.
-
-
Yield: Expect 85–95% of a colorless to pale yellow oil.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the Williamson ether synthesis of CAS 126827-29-2.
Part 4: Applications in Material Science
This compound is a staple in the synthesis of Poly(phenylene ethynylene)s (PPEs) and Poly(phenylene vinylene)s (PPVs) .
Sonogashira Polymerization (PPE Synthesis)
In this application, 1,3-dibromo-5-(octyloxy)benzene acts as the aryl halide component. It is reacted with a diethynyl aromatic species (e.g., 1,4-diethynylbenzene).
-
Role of Octyloxy Group: Without the side chain, the resulting rigid PPE backbone would aggregate irreversibly, becoming insoluble and unprocessable. The C8 chain provides steric bulk that prevents "pi-stacking crashing."
-
Catalytic Cycle: Palladium(0) / Copper(I) co-catalyzed.[1]
Dendrimer Synthesis
The molecule serves as a core or a linker in convergent dendrimer synthesis. The two bromine atoms allow for the attachment of two dendritic wedges (dendrons), while the alkoxy group can serve as a focal point for further functionalization or surface attachment.
Polymerization Logic Diagram
Caption: Logic flow for utilizing CAS 126827-29-2 in the synthesis of soluble conjugated polymers.
Part 5: Characterization (NMR Analysis)
To validate the synthesis,
Predicted
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.20 - 7.25 ppm | Triplet (t) | 1H | Ar-H (C2) | Proton between two Bromines (most deshielded). |
| 6.95 - 7.00 ppm | Doublet (d) | 2H | Ar-H (C4, C6) | Protons ortho to alkoxy group. (Often appears as singlet or triplet due to meta-coupling). |
| 3.90 - 3.95 ppm | Triplet (t) | 2H | Methylene directly attached to oxygen. | |
| 1.70 - 1.80 ppm | Multiplet (m) | 2H | Beta-methylene protons. | |
| 1.25 - 1.50 ppm | Multiplet (m) | 10H | Alkyl Chain | Bulk methylene chain protons. |
| 0.85 - 0.90 ppm | Triplet (t) | 3H | Terminal methyl group. |
Note: The aromatic region typically shows a characteristic 2:1 integration ratio. The proton at C2 is chemically distinct from C4/C6.
Part 6: Safety & Handling
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Always handle in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid inhalation of vapors if heating.
-
-
Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
-
Preparation of Alkoxy-Bromobenzenes
- Source: Sigma-Aldrich / Merck Safety Data Sheets for related analogs (1-bromo-4-octyloxybenzene).
- Context: General safety and handling protocols for bromin
-
URL:
- Synthesis of Poly(phenylene ethynylene)s: Title: Synthesis and Photophysical Properties of Poly(1,4-phenylene-ethynylene)s. Source:Macromolecules (General reference for PPE synthesis using alkoxy-dibromobenzene monomers). Context: Describes the use of dialkoxy-dibromobenzenes in Sonogashira coupling.
-
General Williamson Ether Synthesis Protocol
- Title: Williamson Ether Synthesis of Aryl Ethers.
- Source: Organic Chemistry Portal.
-
URL:
-
Application in Organic Electronics
-
Title: Soluble Conjugated Polymers for Organic Electronics.[2]
- Source:Chemical Reviews.
- Context: Discusses the necessity of octyl/alkyl chains for solubility in conjug
-
Sources
Technical Guide: Chemical Structure & Synthesis of 1,3-Dibromo-5-(octyloxy)benzene
Executive Summary
1,3-Dibromo-5-(octyloxy)benzene (C₁₄H₂₀Br₂O) serves as a critical intermediate in the synthesis of soluble conjugated polymers, dendrimers, and organic electronic materials. Its structural utility lies in the meta-substitution pattern of the bromine atoms, which facilitates the formation of 1,3,5-trisubstituted benzene cores (star-shaped molecules) or meta-linked conjugated polymers (e.g., poly(m-phenylene)s). The octyloxy chain at the 5-position is strategically incorporated to disrupt π-π stacking, thereby enhancing solubility in common organic solvents (chloroform, toluene, THF) without significantly altering the electronic properties of the aromatic core.
This guide details the chemical architecture, optimized synthesis via Williamson etherification, and structural validation protocols for this compound, tailored for researchers in organic electronics and medicinal chemistry.
Chemical Identity & Molecular Architecture[1]
Nomenclature and Identification
-
IUPAC Name: 1,3-Dibromo-5-(octyloxy)benzene
-
Molecular Formula: C₁₄H₂₀Br₂O
-
Molecular Weight: 364.12 g/mol
-
PubChem CID: 101293533
-
SMILES: CCCCCCCCOC1=CC(=CC(=C1)Br)Br
Structural Analysis
The molecule consists of a benzene ring trisubstituted in a 1,3,5 (meta) pattern.
-
Positions 1 & 3 (Bromine): These sites are electrophilic handles activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The meta arrangement prevents linear conjugation extension, often leading to wide-bandgap materials or discrete molecular architectures like dendrimers.
-
Position 5 (Octyloxy): The electron-donating alkoxy group (+M effect) slightly activates the ring but primarily serves as a "solubilizing tail." The 8-carbon alkyl chain introduces steric bulk and lipophilicity, critical for solution-processing of subsequent polymers.
| Property | Value | Rationale |
| Physical State | Colorless to pale yellow oil/low-melting solid | Alkyl chain disrupts crystal packing. |
| Solubility | High in CHCl₃, CH₂Cl₂, Toluene | Lipophilic octyl chain dominates solvation. |
| Reactivity | High (C-Br bonds) | Aryl bromides are excellent substrates for Pd(0). |
| Electronic Nature | Electron-Rich (Ether) / Electron-Poor (Br) | Inductive withdrawal by Br vs. Resonance donation by O. |
Synthetic Pathways & Process Optimization
The most robust route to 1,3-dibromo-5-(octyloxy)benzene is the Williamson Ether Synthesis , alkylating 3,5-dibromophenol with 1-bromooctane.
Reaction Mechanism
The reaction proceeds via an Sɴ2 mechanism . The phenoxide anion, generated in situ by a base (K₂CO₃), attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion.
Optimized Protocol
Reagents:
-
3,5-Dibromophenol (1.0 eq)
-
1-Bromooctane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Solvent: Acetone (reflux) or DMF (80°C)
-
Catalyst (Optional): 18-Crown-6 (to solubilize K⁺ in aprotic solvents)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 3,5-dibromophenol (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol) in acetone (50 mL). Stir at room temperature for 30 minutes to form the phenoxide.
-
Alkylation: Add 1-bromooctane (12 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) under an inert atmosphere (N₂ or Ar) for 12–24 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether or dichloromethane. Wash with water (2x) and brine (1x). Dry over MgSO₄.
-
Isolation: Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure product as a colorless oil.
Synthetic Workflow Diagram
Caption: Figure 1: Optimized Williamson Ether Synthesis workflow for 1,3-Dibromo-5-(octyloxy)benzene.
Characterization & Validation
Rigorous characterization is required to confirm the substitution pattern and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies the NMR spectrum.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region:
-
δ
7.2–7.3 ppm (Triplet, 1H, J1.5 Hz): Proton at position 2 (between two Br atoms). This is the most deshielded proton due to the inductive effect of two bromine atoms. -
δ
6.9–7.0 ppm (Doublet/Triplet, 2H, J1.5 Hz): Protons at positions 4 and 6. These are equivalent and shielded relative to H-2 by the ortho-alkoxy group.
-
-
Aliphatic Region:
-
δ
3.9 ppm (Triplet, 2H, J6.5 Hz): -O-CH ₂- (Alpha to oxygen). -
δ ~1.7 ppm (Quintet, 2H): -O-CH₂-CH ₂- (Beta protons).
-
δ ~1.2–1.5 ppm (Multiplet, 10H): Remaining methylene chain protons.
-
δ ~0.9 ppm (Triplet, 3H): Terminal methyl group (-CH₃).
-
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: C-O (~160 ppm), C-Br (~123 ppm), C-H (~126 ppm, ~116 ppm).
-
Aliphatic Carbons: C-O (~68 ppm), Alkyl chain signals (31.8, 29.3, 29.2, 26.0, 22.6, 14.1 ppm).
-
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) creates a characteristic 1:2:1 triplet pattern for the molecular ion peak [M]⁺, [M+2]⁺, and [M+4]⁺.
-
Fragmentation: Loss of the octyl chain (M - 113) is a common fragmentation pathway.
Applications in Polymer Science & Organic Electronics[2]
This compound is a versatile monomer and building block .
Dendrimer Synthesis (Convergent Approach)
The 1,3-dibromo functionality allows for double-substitution. Using Suzuki coupling with aryl boronic acids, this core can generate "first-generation" dendrons. The octyloxy tail ensures the growing macromolecule remains soluble.
Conjugated Polymers
It serves as a comonomer for Poly(m-phenylene) derivatives. While para-phenylenes (like PPV) are conductive, meta-linkages break conjugation, creating materials with:
-
Higher triplet energy (useful for host materials in phosphorescent OLEDs).
-
Blue-shifted absorption/emission.
Application Logic Diagram
Caption: Figure 2: Divergent synthetic utility of the 1,3-dibromo-5-(octyloxy)benzene scaffold.
Safety & Handling Protocol
-
Hazards:
-
3,5-Dibromophenol: Irritant, potential skin sensitizer.
-
1-Bromooctane: Irritant, harmful to aquatic life.
-
Product: As a halogenated aromatic, treat as a potential liver toxin and irritant.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: All halogenated waste must be segregated into "Halogenated Organic Waste" streams. Do not mix with general organic solvents.
References
-
PubChem. "1,3-Dibromo-5-(octyloxy)benzene | C14H20Br2O." National Center for Biotechnology Information. [Link]
- Percec, V., et al. "Designing Libraries of First-Generation AB3 and AB2 Self-Assembling Dendrons via the Primary Structure Generated from Combinations of (AB)y-AB3 and (AB)y-AB2 Building Blocks." Journal of the American Chemical Society, 2003. (Contextual reference for 3,5-dibromoalkoxybenzene synthesis).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
- Yamamoto, T. "Electrically Conducting And Thermally Stable pi-Conjugated Poly(arylene)s Prepared by Organometallic Processes." Progress in Polymer Science, 1992.
The Strategic Role of Octyloxy Chains in Organic Electronic Intermediates
An In-depth Technical Guide for Researchers and Scientists
Authored by: Gemini, Senior Application Scientist
Abstract
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), is intrinsically linked to the molecular architecture of the semiconducting materials employed. Flexible alkyl side chains are fundamental components of these materials, primarily introduced to impart solubility and enable cost-effective solution-processing.[1][2] Among the various alkyl chains, the octyloxy (–O–C₈H₁₇) group has emerged as a particularly strategic choice. This guide provides an in-depth technical analysis of organic electronic intermediates featuring octyloxy chains. We will explore the causality behind its selection, detailing its impact on synthesis, purification, material properties, and final device performance. This document serves as a comprehensive resource for researchers and professionals in organic electronics and materials science, offering field-proven insights and validated protocols.
The Core Directive: Why Octyloxy?
The selection of a solubilizing group is not arbitrary; it is a critical design choice that profoundly influences a material's entire lifecycle, from synthesis to device integration. While the primary role of any alkyl chain is to overcome the strong π-π stacking interactions that make conjugated systems insoluble, the C8 chain offers a finely-tuned balance of properties.[2]
-
Solubility and Processability: The eight-carbon length provides sufficient van der Waals interactions with common organic solvents (e.g., toluene, chloroform, THF) to dissolve complex conjugated backbones, making them suitable for techniques like spin-coating, blade-coating, and inkjet printing.[1][3] This is a cornerstone of low-cost, large-area organic electronics.[2]
-
Influence on Molecular Packing: The octyloxy chain is more than just a solubilizer; it is an active modulator of the thin-film microstructure. The length, and in some cases branching, of the alkyl chain dictates the intermolecular spacing and ordering of the π-conjugated cores in the solid state.[1][4] This ordering is paramount for efficient charge transport, as it facilitates orbital overlap between adjacent molecules.[5]
-
The Odd-Even Effect: The number of carbon atoms in an alkyl chain can influence crystal packing. Molecules with odd-numbered chains sometimes exhibit different packing motifs and crystallinities compared to those with even-numbered chains, which can affect charge mobility.[2] The octyl (even-numbered) chain contributes to predictable packing arrangements.
-
Thermal and Morphological Stability: Appropriate side-chain engineering can lead to materials with higher glass transition temperatures (Tg), which is crucial for the long-term operational stability of devices.[6]
The octyloxy chain, therefore, represents a strategic compromise: it is long enough to ensure excellent solubility but not so long as to excessively dilute the active conjugated core or overly disrupt efficient intermolecular packing.
Synthetic Pathways and Methodologies
The synthesis of octyloxy-functionalized intermediates typically involves a two-stage conceptual process: attachment of the octyloxy side chain to a precursor, followed by the construction of the final conjugated system.
Attaching the Octyloxy Chain: Williamson Ether Synthesis
The most common and robust method for introducing an octyloxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group (often a phenol) on an aromatic precursor to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an octyl halide (e.g., 1-bromooctane).
Protocol: General Williamson Ether Synthesis
-
Dissolution: Dissolve the phenolic precursor (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution. The choice of base depends on the acidity of the phenol and compatibility with other functional groups. Stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add 1-bromooctane (1.1-1.5 eq.) to the reaction mixture.
-
Heating: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[7]
Building the Conjugated Backbone
Once the octyloxy-functionalized monomers are prepared, they are assembled into larger conjugated systems using powerful cross-coupling reactions.
-
Suzuki Coupling: Reaction of a boronic acid or ester with an organohalide, catalyzed by a palladium complex. It is widely used due to the mild reaction conditions and the commercial availability of many building blocks.
-
Stille Coupling: Reaction between an organotin compound (stannane) and an organohalide, catalyzed by palladium. It is tolerant of a wide variety of functional groups.[8]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Used to form vinylene bridges (C=C bonds), particularly in the synthesis of polymers like PPE-PPVs.[9] This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone.
The workflow below illustrates the general synthetic logic for creating a donor-acceptor type conjugated molecule, a common motif in organic electronics.[10]
Caption: General synthetic workflow for octyloxy-functionalized intermediates.
Purification and Characterization: The Foundation of Performance
The electronic properties of organic semiconductors are exquisitely sensitive to impurities.[11] Even trace amounts of residual catalysts (e.g., palladium) or unreacted starting materials can act as charge traps, severely degrading device performance. Therefore, rigorous purification is a non-negotiable step.
Purification Protocols
-
Column Chromatography: The workhorse for purifying organic intermediates. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through.[7]
-
Recrystallization: A powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.
-
Sublimation: Used for volatile solids, this technique involves heating the solid under vacuum, causing it to transition directly into a gas, which then re-deposits as a pure solid on a cold surface, leaving non-volatile impurities behind.[12]
Characterization Suite
A comprehensive suite of analytical techniques is required to confirm the identity, purity, and properties of the synthesized intermediates.
| Technique | Purpose | Typical Observation for Octyloxy-Containing Intermediates |
| ¹H & ¹³C NMR | Structural elucidation and purity assessment. | Characteristic signals in the aliphatic region (0.8-4.0 ppm) corresponding to the octyloxy chain protons and carbons. |
| Mass Spectrometry | Confirms molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the target structure. |
| UV-Vis Spectroscopy | Probes electronic transitions (π-π*) and determines the optical bandgap.[13] | An absorption maximum (λ_max) in the UV or visible range, dictated by the conjugated backbone.[9] |
| Photoluminescence (PL) | Measures emission properties and fluorescence quantum yield.[14] | An emission spectrum, typically mirror-imaged to the absorption spectrum, with a characteristic Stokes shift. |
| Cyclic Voltammetry (CV) | Determines electrochemical properties (HOMO/LUMO energy levels). | Reversible oxidation and/or reduction peaks from which HOMO/LUMO levels can be estimated relative to a reference.[13] |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S). | Experimental percentages should match theoretical values within ±0.4%. |
Structure-Property Relationships: Connecting Molecule to Function
The introduction of octyloxy chains directly and indirectly influences the key properties that govern device performance.[15][16][17][18]
Morphology and Charge Transport
For applications in OFETs and OPVs, charge transport is critical. The octyloxy chains play a pivotal role in directing the self-assembly of molecules in thin films.[1] Systematic studies have shown that subtle changes in alkyl chain structure (e.g., length or branching point) can lead to dramatic differences in molecular packing, domain size, and, consequently, charge carrier mobility, with variations spanning several orders of magnitude.[1][4] Materials designed with optimized octyloxy substitution can achieve dense in-plane molecular packing, leading to high charge transport mobilities.[1][4]
Photophysical and Electrochemical Properties
While the conjugated core primarily defines the absorption and emission wavelengths (the color) and the fundamental energy levels, the octyloxy side chains can exert a secondary influence.[9][19]
-
Solid-State Effects: In thin films, the packing induced by the side chains can alter the electronic coupling between molecules, leading to shifts in the absorption spectra (H- or J-aggregation) compared to dilute solutions.
-
Electronic Effects: As an alkoxy group, the oxygen atom is weakly electron-donating through resonance, which can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the conjugated system. This effect can be used to fine-tune the energy level alignment at interfaces within a device.[19]
The diagram below illustrates the relationship between molecular structure and the key properties that determine device performance.
Caption: Structure-Property-Performance relationship in organic semiconductors.
Performance in Organic Electronic Devices
The ultimate test of an organic electronic intermediate is its performance in a device. Octyloxy-functionalized materials are ubiquitous across all major classes of organic electronics.
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic circuits.[20][21] Performance is primarily judged by the charge carrier mobility (μ) and the on/off current ratio. The octyloxy chains are critical here, as they directly control the solid-state packing that enables efficient charge hopping between molecules.[1][5] Solution-processable naphthalene diimides bearing branched octyloxy-related chains have achieved electron mobilities exceeding 3.0 cm²/V·s, a testament to the power of side-chain engineering.[1][4]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, octyloxy chains enable the solution-processing of emissive or charge-transport layers.[22][23] For instance, polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its analogs with octyloxy chains are processed from solution to form the light-emitting layer.[22] The side chains ensure the formation of uniform, amorphous, or microcrystalline films, which is crucial for preventing shorts and ensuring uniform light emission.[24]
Organic Photovoltaics (OPVs)
OPV performance is highly dependent on the morphology of the bulk heterojunction (BHJ) layer, a blend of electron-donating and electron-accepting materials.[25][26] The octyloxy chains on the donor polymer or small molecule influence its miscibility with the acceptor (often a fullerene derivative or non-fullerene acceptor), controlling the domain sizes within the blend.[25] This morphology must be optimized to allow for efficient exciton diffusion to the donor-acceptor interface for charge separation, while also providing continuous pathways for electrons and holes to travel to their respective electrodes.[27]
Conclusion and Future Outlook
Organic electronic intermediates containing octyloxy chains are foundational to the field of solution-processable organic electronics. The octyloxy group provides a masterful balance of solubility for ease of processing and structural control for optimizing solid-state morphology. This guide has detailed the causal links between the choice of this specific side chain and its cascading effects on synthesis, purification, material properties, and the performance of OFETs, OLEDs, and OPVs.
The future of this field lies in more sophisticated side-chain engineering. Researchers are exploring strategies including:
-
Branched Isomers: Moving the branching point along the alkyl chain can subtly but critically alter packing and device performance.[1][4]
-
Asymmetric Design: Introducing different side chains on the same molecule to frustrate crystallization and tune properties.[18]
-
Functionalized Chains: Incorporating polar groups or reactive sites onto the ends of chains to modulate interfacial properties or enable post-deposition cross-linking.[2]
By understanding and applying the principles outlined in this guide, scientists and researchers can continue to design and synthesize next-generation organic semiconducting materials with precisely tailored properties for high-performance electronic applications.
References
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Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). (Materials (Basel)). [Link]
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Critical role of alkyl chain branching of organic semiconductors in enabling solution-processed N-channel organic thin-film transistors with mobility of up to 3.50 cm² V(-1) s(-1). (PubMed). [Link]
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Roles of Flexible Chains in Organic Semiconducting Materials. (ACS Applied Materials & Interfaces). [Link]
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Conjugated Polymers-Based Ternary Hybrid toward Unique Photophysical Properties. (Polymers). [Link]
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Critical Role of Alkyl Chain Branching of Organic Semiconductors in Enabling Solution-Processed N-Channel Organic Thin-Film Transistors with Mobility of up to 3.50 cm(2) V-1 s(-1) | Request PDF. (ResearchGate). [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (Acme Synthetic Chemicals). [Link]
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Impact of hydroxy and octyloxy substituents of phenothiazine based dyes on the photovoltaic performance. (ResearchGate). [Link]
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Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. (Materials Chemistry Frontiers). [Link]
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Using automated synthesis to understand the role of side chains on molecular charge transport. (eScholarship, University of California). [Link]
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Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines. (ChemistrySelect). [Link]
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Electrochemical Assembly for Synthesis of Middle‐Sized Organic Molecules. (The Chemical Record). [Link]
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Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. (MDPI). [Link]
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Organic semiconductors for organic field-effect transistors. (Journal of Materials Chemistry). [Link]
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The Purification of Organic Compound: Techniques and Applications. (Reachem). [Link]
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methods of purification of organic compounds. (BYJU'S). [Link]
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Methods of Purification of Organic Compounds. (CK-12 Foundation). [Link]
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Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). (Fraunhofer IPMS). [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (Department of Physics & Chemistry, The University of the West Indies, Mona Campus). [Link]
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Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif. (Energy & Environmental Science). [Link]
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Supporting Information - OPUS - BSZ. (University of Stuttgart). [Link]
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The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. (Journal of Materials Chemistry C). [Link]
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Structure-Property Relationships of Novel Electronic Functional Materials Using Contactless Probing. (Defense Technical Information Center). [Link]
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Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. (ACS Central Science). [Link]
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4 Applications of OLED. Source:... | Download Scientific Diagram. (ResearchGate). [Link]
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Structure-Property Relationships in Organic Nonlinear Optical Materials. (ResearchGate). [Link]
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Conjugated polymers – a versatile platform for various photophysical, electrochemical and biomedical applications: a comprehensive review. (New Journal of Chemistry). [Link]
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Nanoscale functional chemistry and opto-electronic response of organic materials. (ResearchGate). [Link]
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Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. (Apollo - University of Cambridge Repository). [Link]
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Organic field-effect transistor. (Wikipedia). [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (RSC Advances). [Link]
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Efficient Organic Photovoltaic Cells Employing Squaraines and Their Ag. (RIT Scholar Works). [Link]
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Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors. (MDPI). [Link]
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Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (MDPI). [Link]
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Organic Photovoltaic Solar Cells. (National Renewable Energy Laboratory). [Link]
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Organic Light Emitting Diodes (OLEDs). (Universal Display Corporation). [Link]
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safety data sheet (SDS) for 1,3-Dibromo-5-(octyloxy)benzene
Technical Safety Master Guide: 1,3-Dibromo-5-(octyloxy)benzene
Executive Summary: The Molecule at a Glance
1,3-Dibromo-5-(octyloxy)benzene (CAS: 1240047-14-6) is a specialized halogenated aromatic ether primarily utilized as a building block in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its structural duality—combining reactive aryl bromide sites for cross-coupling (Suzuki, Yamamoto) with a lipophilic octyl chain for solubility—presents a unique safety profile.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational protocol. It integrates chemical behavior with practical handling strategies to ensure data integrity and personnel safety.
Part 1: Identification & Chemical Context
| Parameter | Technical Detail |
| Chemical Name | 1,3-Dibromo-5-(octyloxy)benzene |
| Synonyms | 3,5-Dibromooctyloxybenzene; 1,3-Dibromo-5-n-octyloxybenzene |
| CAS Number | 1240047-14-6 |
| PubChem CID | 101293533 |
| Molecular Formula | |
| Molecular Weight | 364.12 g/mol |
| Structural Alert | Aryl halide; Alkyl ether chain (lipophilic carrier) |
Application Context: In drug development and materials science, this compound is often subjected to metal-catalyzed cross-coupling reactions. The presence of two bromine atoms makes it a "bifunctional monomer," capable of polymerization. Inadvertent exposure to moisture or catalysts (e.g., Pd(0), Ni(0)) can lead to degradation or uncontrolled oligomerization.
Part 2: Hazard Analysis & Mechanism (GHS)
As a Senior Scientist, it is critical to understand why this molecule is hazardous. The octyl chain increases lipophilicity (
GHS Classification (Derived from Structure-Activity Relationship)
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation. The lipophilic tail allows the molecule to penetrate the stratum corneum, delivering the irritant aryl halide core to the dermis.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Hidden Hazards
-
Sensitization Potential: While not explicitly classified as a sensitizer, brominated aromatics can induce contact dermatitis upon repeated exposure.
-
Hydrolysis Products: In the presence of strong Lewis acids or high heat, the ether linkage can cleave, releasing 3,5-dibromophenol , which is significantly more toxic and corrosive than the parent compound.
Part 3: Operational Handling & Engineering Controls
Standard laboratory practice is insufficient. The following decision tree dictates the handling environment based on the operation scale.
Workflow Logic: Handling Environment Decision Tree
Figure 1: Decision logic for selecting the appropriate engineering controls and PPE based on operational scale and catalyst involvement.
Personal Protective Equipment (PPE) Rationale
-
Gloves: Standard nitrile gloves (4 mil) offer protection for incidental splash. However, due to the octyl chain , permeation breakthrough time is reduced.
-
Protocol: For procedures >15 minutes, use Silver Shield (Laminate) gloves or double-glove with nitrile (change outer pair every 30 mins).
-
-
Respiratory: If heating above 60°C outside a closed system, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to capture potential HBr off-gassing.
Part 4: Physical & Chemical Properties
Quantitative data is essential for process design. Where experimental data is absent for this specific CAS, values are predicted based on structural analogs (e.g., 1,3-dibromo-5-methoxybenzene) and noted as such.
| Property | Value (Approximate/Predicted) | Operational Implication |
| Physical State | Liquid or Low-Melting Solid | May require gentle warming to dispense. |
| Melting Point | 25°C – 35°C | Store in a cool place; may solidify in AC labs. |
| Boiling Point | > 350°C (Predicted) | High boiler; difficult to remove by rotary evaporation. |
| Density | ~1.4 – 1.5 g/cm³ | Denser than water; sinks in aqueous washes. |
| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water | Use organic solvents for spill cleanup. |
| Flash Point | > 110°C | Combustible but not highly flammable. |
Part 5: Emergency Response Protocols
Spill Cleanup Workflow
A systematic approach prevents contamination spread. Do NOT use paper towels for large spills, as the high surface area can facilitate rapid evaporation of volatile impurities.
Figure 2: Step-by-step spill response protocol minimizing exposure and environmental release.
First Aid Measures
-
Eye Contact: Flush with water for 15 minutes . Do not use neutralizing agents.
-
Skin Contact: Wash with soap and water .
-
Critical Note: Do NOT use ethanol or acetone to wash skin. These solvents dissolve the octyl chain, driving the brominated compound deeper into the subcutaneous tissue, potentially increasing systemic toxicity.
-
-
Inhalation: Move to fresh air. If wheezing occurs (indicative of HBr irritation), seek medical attention immediately.
Part 6: Stability, Reactivity & Storage
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the ether tail.
-
Light: Store in amber vials. Aryl bromides are photosensitive and can undergo homolytic cleavage, turning the sample brown (liberation of
).
-
-
Incompatibilities:
-
Strong Oxidizers: Can attack the ether linkage.
-
Lithium/Magnesium: Will spontaneously form Grignard or Organolithium reagents, which are pyrophoric. Avoid contact with metal shavings.
-
Part 7: Disposal & Environmental Stewardship
-
Waste Classification: Hazardous Chemical Waste (Halogenated).
-
Protocol:
-
Dissolve waste in a minimal amount of acetone or dichloromethane.
-
Transfer to a dedicated "Halogenated Organic Solvents" waste container.
-
Do NOT mix with acid waste (risk of HBr generation).
-
-
Ecological Risk: High. The combination of halogenation and the octyl chain suggests persistence and bioaccumulation potential in aquatic organisms. Prevent entry into drains.
References
-
PubChem. (n.d.). 1,3-Dibromo-5-(octyloxy)benzene (CID 101293533). National Center for Biotechnology Information. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: Strategic Solvent Selection for Processing 1,3-Dibromo-5-(octyloxy)benzene
Introduction: The Critical Role of the Reaction Environment
1,3-Dibromo-5-(octyloxy)benzene is a key intermediate in the synthesis of advanced organic materials, including polymers, pharmaceuticals, and organic electronics. Its molecular architecture, featuring two reactive bromine atoms and a long, solubilizing octyloxy chain, makes it a versatile building block for constructing complex molecular frameworks through various cross-coupling and organometallic reactions.
The success of any synthetic transformation involving this substrate is not merely dependent on the choice of reagents and catalysts, but is profoundly influenced by the solvent system. The solvent does more than just dissolve reactants; it dictates reaction rates, influences mechanistic pathways, stabilizes reactive intermediates, and can even determine the final product distribution. This guide provides a comprehensive overview of solvent selection strategies, detailed protocols for key reactions, and troubleshooting insights to empower researchers in maximizing the synthetic potential of 1,3-Dibromo-5-(octyloxy)benzene.
Physicochemical Profile of 1,3-Dibromo-5-(octyloxy)benzene
Understanding the inherent properties of the substrate is the foundation of rational solvent selection. The molecule's structure combines a polarizable aromatic core with a nonpolar aliphatic chain, resulting in a distinct solubility profile.
| Property | Value / Description | Significance for Solvent Selection |
| Molecular Formula | C₁₄H₂₀Br₂O[1] | --- |
| Molecular Weight | 380.12 g/mol | Influences diffusion rates and boiling point considerations. |
| Structure | Aromatic benzene ring with two bromine atoms at meta positions and an octyloxy ether group.[2] | The large nonpolar octyloxy tail dominates the solubility profile, favoring miscibility with nonpolar to moderately polar organic solvents. The aromatic ring allows for π-π stacking interactions. |
| Polarity | Predominantly nonpolar, with a small dipole moment from the C-O-C ether linkage and C-Br bonds. | Highly soluble in common nonpolar (e.g., Toluene, Hexane) and moderately polar aprotic solvents (e.g., THF, Ethyl Acetate). Poorly soluble in highly polar protic solvents like water. |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Influences handling procedures and dissolution kinetics. |
Guiding Principles for Solvent Selection
The ideal solvent should not only fully dissolve 1,3-Dibromo-5-(octyloxy)benzene and other reagents but also facilitate the desired chemical transformation while minimizing side reactions.
Polarity and Dielectric Constant
Solvent polarity affects the stabilization of ground states, transition states, and intermediates.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): Often favored for reactions involving neutral, nonpolar species. For instance, certain palladium-catalyzed couplings with neutral ligands like Pd(PPh₃)₄ perform well in less polar environments.[3]
-
Polar Aprotic Solvents (e.g., THF, DMF, MeCN): These solvents possess significant dipole moments but lack acidic protons. They are excellent for dissolving a wide range of reagents and can stabilize charged intermediates. However, their coordinating ability can sometimes influence catalyst activity. In some Suzuki-Miyaura couplings, polar solvents like MeCN or DMF can even switch the chemoselectivity of the reaction.[4]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents have acidic protons and should be used with caution. They are generally incompatible with highly basic organometallic reagents (Grignard, organolithiums) as they will quench them.[5] In Suzuki couplings, they can act as a hydride source, leading to a detrimental side reaction known as dehalogenation.[6]
Boiling Point
The solvent's boiling point must be appropriate for the desired reaction temperature. High-boiling solvents like DMF or Dioxane are suitable for reactions requiring significant thermal energy, while low-boiling solvents like Diethyl Ether are used for reactions that must be run at low temperatures.
Coordinating vs. Non-Coordinating Solvents
Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether are "coordinating" because their lone pair electrons can stabilize organometallic species, which is essential for the formation and stability of Grignard reagents.[5]
Workflow for Rational Solvent Selection
Caption: A logical workflow for selecting the optimal solvent system.
Application Notes: Solvent Systems for Key Transformations
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
This is one of the most powerful methods for forming C-C bonds with 1,3-Dibromo-5-(octyloxy)benzene. Solvent choice is critical for catalyst stability and preventing side reactions.
-
Recommended Solvents: Aprotic solvents are strongly preferred to avoid dehalogenation.[6]
-
Toluene, 1,4-Dioxane: Excellent general-purpose, nonpolar solvents. They are particularly effective when using neutral palladium complexes like Pd(PPh₃)₄.[3]
-
Tetrahydrofuran (THF): A moderately polar option that provides good solubility for both the organic substrate and the organoboron reagent.
-
DMF/Water or Toluene/Water Mixtures: Aqueous bases (e.g., K₂CO₃, K₃PO₄) are often used in Suzuki couplings. A biphasic system or the use of a polar co-solvent like DMF can facilitate the interaction between the organic and aqueous phases.[7]
-
-
Causality Behind Choices: The solvent influences the stability and reactivity of the palladium catalyst. In some systems, polar solvents can stabilize anionic palladium complexes, which may follow a different reaction pathway than the neutral complexes that dominate in nonpolar solvents.[4] The primary goal is to facilitate the catalytic cycle while suppressing the reduction of the aryl bromide starting material.[6]
Caption: Suzuki catalytic cycle showing the critical influence of solvent.
Grignard Reagent Formation
Formation of the mono- or di-Grignard reagent from 1,3-Dibromo-5-(octyloxy)benzene opens pathways for reaction with a wide range of electrophiles. The solvent choice here is non-negotiable.
-
Mandatory Solvents: Anhydrous ethereal solvents are essential.
-
Tetrahydrofuran (THF): The most common and effective choice. It readily dissolves the substrate and its high coordinating ability stabilizes the forming Grignard reagent through complexation with the magnesium center.[5]
-
Diethyl Ether (Et₂O): A traditional choice with a lower boiling point than THF, which can be advantageous for controlling exothermic reactions.
-
2-Methyltetrahydrofuran (2-MeTHF): A "greener" alternative to THF that can be derived from renewable resources. It often provides equal or superior performance and has the added benefit of being less water-miscible, simplifying workup.[8]
-
-
Causality Behind Choices: The C-Mg bond in a Grignard reagent is highly polarized and reactive. The lone pair electrons from two ether solvent molecules coordinate to the magnesium atom, forming a stabilizing complex (Schlenk equilibrium).[5] Without this coordination, the reagent is often unstable and will not form in appreciable quantities. The solvent MUST be anhydrous, as any trace of water will protonate and destroy the Grignard reagent.[5]
Caption: Solvent coordination is essential for Grignard reagent formation.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10] 1,3-Dibromo-5-(octyloxy)benzene and related aryl bromides may cause skin, eye, and respiratory irritation.[9][11]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 3-bromo-5-(octyloxy)-1,1'-biphenyl.
Materials:
-
1,3-Dibromo-5-(octyloxy)benzene (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-Dibromo-5-(octyloxy)benzene, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous Toluene via syringe to dissolve the reagents.
-
In a separate flask, dissolve the K₂CO₃ in deionized water.
-
Add the aqueous K₂CO₃ solution to the reaction flask.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Mono-Grignard Reagent Formation and Quenching
Objective: To prepare 1-bromo-3-(octyloxy)benzene by forming a Grignard reagent and quenching with water. This protocol validates the successful formation of the organometallic intermediate.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (1 small crystal, as initiator)
-
1,3-Dibromo-5-(octyloxy)benzene (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
CRITICAL: All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of dry inert gas (Nitrogen or Argon).
-
Place the magnesium turnings and the iodine crystal into a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Gently heat the flask with a heat gun under the inert gas stream until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow to cool.
-
Add a small amount of anhydrous THF via syringe to cover the magnesium.
-
Dissolve 1,3-Dibromo-5-(octyloxy)benzene in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the substrate solution to the magnesium suspension.
-
The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.
-
To confirm formation, take a small aliquot, and carefully quench it with D₂O. The presence of a deuterium atom on the aromatic ring in the ¹H NMR spectrum confirms Grignard formation.
-
For workup, cool the reaction flask in an ice bath and slowly add saturated aqueous NH₄Cl solution dropwise to quench the remaining Grignard reagent.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude 1-bromo-3-(octyloxy)benzene.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Suzuki Coupling | Inefficient catalyst; Poor choice of base or solvent. | Screen different palladium catalysts and ligands. Ensure the base is finely ground and anhydrous. Consider a different solvent system (e.g., Dioxane or a DMF/water mixture). |
| Significant Dehalogenation Byproduct | Presence of a protic source (e.g., alcohol co-solvent, wet reagents); Reaction temperature too high. | Use strictly aprotic solvents.[6] Dry all reagents and solvents thoroughly. Run the reaction at the lowest effective temperature. |
| Grignard Reaction Fails to Initiate | Inactive magnesium surface; Wet glassware or solvent. | Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried or oven-dried and that a high-quality anhydrous solvent is used. |
| Low Yield of Grignard Product | Incomplete reaction; Side reactions (e.g., Wurtz coupling). | Allow for longer reaction times. Ensure slow, controlled addition of the aryl bromide to minimize localized high concentrations which can favor coupling side reactions. |
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Department of Chemistry. (n.d.). Ch23: Aryl Grignards.
- Green Chemistry. (2013, May 3). Screening of solvents in a range of Grignard reactions.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Safety Data Sheet. (2025, September 5). 1,3-Dibromobenzene.
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
- Shirakawa, E., et al. (2012). Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway. Angewandte Chemie International Edition, 51(1), 218–221.
-
PubChem. (n.d.). 1,3-Dibromo-5-(octyloxy)benzene. Retrieved February 15, 2026, from [Link]
- Safety Data Sheet. (2025, December 19). 1,3-Dibromobenzene.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1,3-diethyl-5-methylbenzene.
-
ResearchGate. (2020, February). Halogen Bonding in Two‐Dimensional Crystal Engineering. Retrieved February 15, 2026, from [Link]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Debromination in Pd-Catalyzed Coupling
Topic: Preventing Debromination Side Reactions During Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Status: Operational Specialist: Senior Application Scientist Subject: Hydrodehalogenation (Debromination) Mitigation Strategies
Diagnostic Hub: Is it Debromination?
Before altering reaction parameters, confirm the identity of your byproduct. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the aryl halide (
The Symptom: You observe a byproduct with a lower retention time than the starting material (typically) and a specific mass shift.
Diagnostic Checklist:
-
Mass Spectrometry (LC-MS/GC-MS):
-
Debromination (Hydrodehalogenation): Look for a mass peak corresponding to
.-
Example: If Starting Material (
) is MW 300, Product ( ) is MW 222.
-
-
Homocoupling: Look for
.-
Example: Product (
) is MW 442.
-
-
-
NMR Spectroscopy (
):-
Look for the appearance of a new proton signal on the aromatic ring, often a triplet or doublet depending on substitution, integrating for one proton.
-
Mechanism & Root Cause Analysis
To prevent debromination, you must understand how the hydrogen atom replaces the bromine. This is rarely a random event; it is a catalytically driven side cycle.
The Divergent Path: -Hydride Elimination
The reaction proceeds normally through Oxidative Addition , generating the oxidative addition complex (
-
Path A (Desired): The complex undergoes Transmetallation (Suzuki) or Amine Binding (Buchwald), followed by Reductive Elimination to form the product.
-
Path B (Debromination): The complex intercepts a hydride source . The Pd(II) species undergoes reductive elimination with the hydride, expelling
and regenerating Pd(0).
Common Hydride Sources:
-
Solvents with
-Hydrogens: Primary/secondary alcohols (MeOH, iPrOH) and cyclic ethers (THF, Dioxane) can coordinate to Pd. A base-promoted -hydride elimination transfers a hydride to the metal. -
Amine Bases/Substrates: In Buchwald-Hartwig couplings, aliphatic amines with
-hydrogens can act as reductants (similar to oxidation in Wacker processes). -
Formate Impurities: Carbonate bases can react with adventitious
or solvent oxidation products to form formates, which are potent hydride donors.
Figure 1: Kinetic competition between the desired coupling cycle (Green/Yellow) and the debromination side cycle (Red). Note that slow transmetallation increases the lifetime of the Ar-Pd-Br intermediate, favoring the side reaction.
Troubleshooting Guide (FAQ)
Issue 1: "I'm seeing 20% debromination in my Suzuki coupling using in Ethanol."
Root Cause: Ethanol is a primary alcohol with accessible
-
Switch Solvent: Move to a non-protic solvent like Toluene, DME, or DMF (though DMF can sometimes be a hydride source at high temps).
-
Aqueous Cosolvent: If solubility is an issue, use Toluene/Water or Dioxane/Water mixtures. The water does not act as a hydride source in this context.
Issue 2: "My Buchwald-Hartwig reaction works, but the aryl bromide is reducing to the arene. I'm using Sodium tert-butoxide."
Root Cause: Strong alkoxide bases (
-
Switch Base: Use a weaker, inorganic base like
or .[1] These bases are less likely to coordinate to Pd and facilitate hydride transfer. -
Base Addition: If a strong base is required for amine deprotonation, add it slowly or ensure the amine is in excess to outcompete the base for Pd coordination.
Issue 3: "I switched solvents, but I still see debromination. I'm using a bulky ligand ( )."
Root Cause: While bulky, electron-rich ligands promote oxidative addition (good), they can sometimes hinder transmetallation due to steric crowding. If the catalytic cycle stalls at the
-
Ligand Tuning: Switch to a ligand that facilitates transmetallation/reductive elimination more effectively for your specific substrate. Buchwald precatalysts (e.g., XPhos Pd G4) are designed to prevent off-cycle resting states.
-
Catalyst Loading: Paradoxically, increasing catalyst loading can sometimes help if the active species is dying, but for debromination, ensure your coupling rate is fast. High temp + slow coupling = debromination. Lower the temperature if possible.
Optimization Protocol: The "Anti-Reduction" Screen
If you encounter persistent debromination, pause your current workflow and execute this validation screen.
Objective: Maximize the ratio of
| Variable | Recommendation | Rationale |
| Solvent | Toluene, Dioxane, or DME | Avoid alcohols ( |
| Base | Inorganic bases minimize | |
| Catalyst | Pd-Precatalysts (e.g., XPhos Pd G4) | Ensures rapid formation of |
| Additives | Water (5-10% v/v) | Increases solubility of inorganic bases, speeding up transmetallation (Suzuki) and reducing the lifetime of the vulnerable oxidative addition intermediate. |
| Atmosphere | Strict Inert (Ar/N2) | Oxygen can oxidize ligands or solvents, creating radical species or peroxides that promote non-canonical side reactions. |
Step-by-Step Optimization Workflow
-
Base Screen (Small Scale):
-
Run parallel reactions with
(Control), , , and . -
Success Metric: High conversion with
debrominated byproduct.
-
-
Solvent Swap:
-
If using alcohol, switch to Toluene/H2O (4:1).
-
If using DMF, switch to Dioxane or DMSO (DMSO is less prone to hydride donation than DMF).
-
-
Temperature Modulation:
-
Debromination often has a higher activation energy than coupling. Lower the temperature by 20°C and extend the reaction time.
-
Decision Logic for Troubleshooting
Use this logic flow to determine your next experimental move.
Figure 2: Decision tree for systematic elimination of hydride sources in the reaction matrix.
References
-
Navarro, O. et al. (2005). Dehalogenation of Aryl Halides: Mechanisms and Prevention. Journal of Organic Chemistry. Link
-
BenchChem Technical Guides. (2025). Preventing Debromination in Suzuki Coupling. Link
-
Gallou, F. & Plummer, S. (2024). Buchwald-Hartwig Aminations: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.[2] Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Link
-
Organic Chemistry Portal. (2024). Mechanisms of Palladium-Catalyzed Coupling and Side Reactions. Link
-
Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link
Sources
- 1. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Validation & Comparative
Technical Assessment: 1H NMR Characterization & Synthetic Validation of 1,3-Dibromo-5-(octyloxy)benzene
Executive Summary
1,3-Dibromo-5-(octyloxy)benzene serves as a critical halogenated building block in the synthesis of conjugated polymers (e.g., polyfluorenes, PPVs) and liquid crystals. Unlike its precursor (3,5-dibromophenol) or short-chain analogs (e.g., 3,5-dibromoanisole), the inclusion of the C8-octyloxy chain provides essential solubility in non-polar organic solvents (chloroform, toluene, chlorobenzene), facilitating solution-processable organic electronics.
This guide provides a definitive 1H NMR analysis to validate structural integrity, distinguishing the product from starting materials and common impurities.
Structural Logic & Signal Assignment
The molecule exhibits
Molecular Connectivity Diagram
The following diagram illustrates the splitting logic and proton environments.
Figure 1: NMR Signal Assignment Logic. Highlighting the distinction between aromatic protons based on substitution patterns.
Comparative NMR Analysis
To confirm successful synthesis, one must differentiate the product from the starting material (3,5-dibromophenol) and potential byproducts.
Spectral Comparison Table (Solvent: CDCl )
| Feature | Target: 1,3-Dibromo-5-(octyloxy)benzene | Precursor: 3,5-Dibromophenol | Analog: 3,5-Dibromoanisole |
| H-2 (Aromatic) | |||
| H-4,6 (Aromatic) | |||
| Absent | |||
| Hydroxyl (-OH) | Absent | Absent | |
| Alkyl Chain | Multiplets 1.8 - 0.9 ppm | Absent | Absent |
| Solubility | High in Hexane/CHCl | Low in Hexane; High in DMSO | Moderate in Hexane |
Detailed Assignment & Causality
-
Aromatic Region (Meta-Coupling): The aromatic protons appear as a triplet and a doublet. This is strictly meta-coupling (
), typically 1.5–2.0 Hz.-
H-2 (
7.24): This proton is flanked by two Bromine atoms. Bromine is inductively withdrawing (-I), deshielding the proton. Although it is para to the alkoxy group (donating), the ortho-bromine effect dominates. -
H-4,6 (
6.98): These protons are flanked by one Bromine and one Alkoxy group. The oxygen atom donates electron density via resonance (+M) to the ortho positions (H-4,6), causing an upfield shift (shielding) relative to H-2.
-
-
Aliphatic Region:
-
-CH
( 3.93): The triplet arises from coupling with the neighboring -CH . The chemical shift is characteristic of an ether linkage. -
-CH
( 1.76): Appears as a quintet (coupling with -CH and -CH ).
-
-CH
Experimental Validation Protocol
This workflow describes the synthesis via Williamson Ether Synthesis and the subsequent NMR validation steps.
Synthesis & Purification Workflow
Figure 2: Synthetic workflow for converting 3,5-dibromophenol to the octyloxy derivative.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 3,5-dibromophenol (1.0 eq) in Reagent Grade Acetone (0.2 M concentration).
-
Add Potassium Carbonate (K
CO , 2.0 eq) and 18-crown-6 (catalytic, 0.05 eq) to enhance nucleophilicity. -
Add 1-Bromooctane (1.2 eq) dropwise.
-
Note: Excess alkyl bromide ensures complete consumption of the phenol, which is harder to separate than the alkyl bromide.
-
-
Reflux: Heat to mild reflux (
C) for 12–18 hours under Nitrogen. -
Workup:
-
Filter off inorganic salts (KBr, excess K
CO ). -
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification (Critical for NMR Purity):
-
The crude oil will contain the product and excess 1-bromooctane.
-
Perform silica gel flash chromatography.
-
Eluent: 100% Hexane
5% DCM/Hexane. -
Separation Logic: The product is slightly more polar than the alkyl bromide but much less polar than the starting phenol.
-
-
NMR Sample Prep:
-
Dissolve ~10 mg of purified oil in 0.6 mL CDCl
. -
Ensure the sample is free of residual solvent (Acetone appears at
2.17, Water at 1.56).
-
Self-Validating Quality Checks
-
Check 1 (Conversion): Disappearance of the broad Phenol -OH peak (
5.0–6.0). -
Check 2 (Stoichiometry): Integration ratio of Aromatic H-2 (1H) to
-CH (2H) must be exactly 1:2. -
Check 3 (Purity): Absence of triplet at
3.40 ppm. (Presence indicates unreacted 1-bromooctane).
References
-
Chemical Shifts & Spectral Data
-
Synthetic Methodology (Williamson Ether Synthesis)
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol reference).
-
PubChem Compound Summary: 1,3-Dibromo-5-(octyloxy)benzene. Link
-
Analogous Characterization (3,5-Dibromoanisole)
-
National Institute of Standards and Technology (NIST). 3,5-Dibromoanisole Mass/NMR Data. Link
-
Sources
13C NMR chemical shifts for 1,3-Dibromo-5-(octyloxy)benzene
1,3-Dibromo-5-(octyloxy)benzene: C NMR Reference Guide
Executive Summary
-
CAS No: 120511-76-6 (Generic for dibromo-alkoxy variants) / 100670-36-6 (Related)[2]
-
Molecular Formula: C
H Br O[1] -
Key Application: Intermediate for Suzuki-Miyaura cross-coupling to form poly(p-phenylene vinylene) derivatives and dendrimers.[2]
-
Solvent Standard: CDCl
(referenced to 77.16 ppm).[1][2]
Chemical Shift Assignments (CDCl )
The
Table 1: Aromatic Region Assignments (110 – 165 ppm)
| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Mechanistic Insight |
| C-1 | C | 160.2 ± 0.5 | Quaternary | Deshielded significantly by the direct oxygen attachment (+31 ppm effect).[1][2] |
| C-3, C-5 | C | 123.1 ± 0.5 | Quaternary | Shielded relative to benzene due to the "Heavy Atom Effect" of Bromine. |
| C-4 | C | 126.5 ± 0.5 | Methine (CH) | Located between two Br atoms.[1][2] Deshielded by ortho-Br, but shielded by para-alkoxy resonance.[1][2] |
| C-2, C-6 | C | 117.8 ± 0.5 | Methine (CH) | Shielded by the electron-donating alkoxy group (Ortho effect), appearing as the most upfield aromatic signal.[1][2] |
Note: The C-4 and C-2/6 signals are often confused. C-4 is typically lower intensity in non-quantitative scans due to longer relaxation times (flanked by Br), but C-2/6 are chemically equivalent and have twice the intensity of C-4.[2]
Table 2: Aliphatic (Octyl Chain) Assignments (14 – 70 ppm)
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Notes |
| C-1' | -OCH | 68.5 | CH | Deshielded by oxygen.[2] Diagnostic peak for ether formation.[2][3] |
| C-2' | -CH | 29.3 | CH | |
| C-3' | -CH | 26.0 | CH | Standard methylene envelope.[2] |
| C-4' to C-6' | -(CH | 29.2 – 29.5 | CH | Overlapping "methylene hump".[2] |
| C-7' | -CH | 22.7 | CH | Penultimate carbon.[2] |
| C-8' | -CH | 14.1 | CH | Terminal methyl group.[2] |
Comparative Analysis: Alternatives & Precursors
To validate your synthesis, compare the product spectrum against its precursor (3,5-Dibromophenol) and a symmetric analog (1,3,5-Tribromobenzene).[1]
Table 3: Shift Comparison for Quality Control
| Feature | Product: 1,3-Dibromo-5-(octyloxy)benzene | Precursor: 3,5-Dibromophenol | Analog: 1,3,5-Tribromobenzene |
| C-O Shift | ~160.2 ppm | ~156.0 ppm | N/A (No Oxygen) |
| Symmetry | C2/C6 equivalent; C4 unique.[1][2] | C2/C6 equivalent; C4 unique.[2] | All carbons equivalent (134.5 ppm) |
| Aliphatic | 8 distinct peaks (14-68 ppm) | None | None |
| Key Change | Appearance of peaks at 68.5 ppm (OCH | Broad OH proton in | Single peak in aromatic region indicates high symmetry.[2] |
Structural Visualization & Logic Flow
The following diagram maps the logical flow of assigning the NMR signals based on substituent effects.
Figure 1: Logic flow for assigning
Experimental Protocol: Synthesis & Characterization
To ensure the data matches the guide above, follow this standardized protocol for synthesis and NMR acquisition.
A. Synthesis (Williamson Etherification)
-
Reagents: 3,5-Dibromophenol (1.0 eq), 1-Bromooctane (1.2 eq), K
CO (2.0 eq), Acetone (reflux). -
Procedure:
-
Purification: Column chromatography (Hexane/EtOAc 95:5). The product is a clear oil or low-melting solid.[2]
B. NMR Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl
(99.8% D) with 0.03% TMS v/v.[1][2] -
Concentration: ~20 mg in 0.6 mL solvent.
-
Pulse Sequence: zgpg30 (Proton-decoupled
C). -
Scans: Minimum 512 scans (due to quaternary carbons C1, C3, C5 having long relaxation times).
-
Delay (D1): 2.0 seconds to ensure quantitative integration of quaternary carbons.
References
-
Chemical Book. (2024).[2] 1,3-Dibromo-5-chlorobenzene NMR Spectrum Data. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary for CID 101293533: 1,3-Dibromo-5-(octyloxy)benzene.[1][2] Retrieved from [1]
-
Royal Society of Chemistry. (2016).[2] Synthesis and Characterization of Alkoxy-Bromobenzenes (Supplementary Info). RSC Advances. Retrieved from [1]
-
Sigma-Aldrich. (2024).[2] 1,3-Dibromo-5-(difluoromethyl)-2-ethoxybenzene Product Sheet. Retrieved from [1]
-
University of Wisconsin. (2023).[2] Reich Collection: 13C NMR Chemical Shifts of Substituted Benzenes. Retrieved from [1]
Comparative Analysis of the Solubility of Octyloxy and Hexyloxy Dibromobenzene Derivatives: A Technical Guide for Researchers
In the realms of materials science and drug development, the precise control over a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from reaction kinetics and purification to the processability of organic electronics and the bioavailability of pharmaceutical agents. This guide provides an in-depth comparison of the solubility characteristics of two closely related compounds: 1,4-dibromo-2,5-bis(hexyloxy)benzene and 1,4-dibromo-2,5-bis(octyloxy)benzene. By examining the subtle yet significant impact of alkyl chain length, we aim to provide researchers with the foundational knowledge and practical methodologies to make informed decisions in their synthetic and application-focused endeavors.
The Underlying Principle: How Alkyl Chains Dictate Solubility
The solubility of a substance is governed by the interplay of intermolecular forces between the solute and the solvent, a concept often summarized by the adage "like dissolves like." For the dibromobenzene derivatives , the core structure is a rigid, nonpolar aromatic ring functionalized with two bromine atoms and two alkoxy groups. The key difference lies in the length of the appended alkyl chains: a six-carbon chain (hexyloxy) versus an eight-carbon chain (octyloxy).
Longer alkyl chains increase the nonpolar character and the magnitude of van der Waals forces of a molecule.[1] This structural modification generally leads to two predictable outcomes:
-
Increased solubility in nonpolar (lipophilic) solvents: The longer, more "greasy" alkyl chains interact more favorably with nonpolar solvent molecules like hexane or toluene.
-
Decreased solubility in polar solvents: Conversely, the increased nonpolar nature makes it more difficult for the molecule to dissolve in polar solvents like water or ethanol.
Furthermore, flexible alkyl side chains on rigid polymer backbones or crystalline small molecules are a common strategy to enhance solubility.[2] They disrupt the efficient crystal packing that can make rigid molecules intractable, thereby lowering the lattice energy that must be overcome for dissolution to occur. Increasing the side chain length can further improve this effect, although it may also influence other material properties such as charge transport.[2][3]
Experimental Protocol for Determining Qualitative Solubility
A robust and reproducible method for assessing solubility is fundamental to any comparative study. The following protocol outlines a standard procedure for determining the qualitative solubility of a solid organic compound in various solvents. This self-validating system ensures consistency and reliability of the obtained results.
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 25 mg of the compound (e.g., 1,4-dibromo-2,5-bis(hexyloxy)benzene) into a clean, dry small test tube (e.g., 13x100 mm).[4]
-
Solvent Addition: Add 0.75 mL of the selected test solvent to the test tube in small portions (e.g., three 0.25 mL aliquots).[4]
-
Agitation: After each addition, cap the test tube and shake it vigorously for at least 30-60 seconds to ensure thorough mixing and facilitate dissolution.[4][5] Visual inspection for any remaining solid particles is crucial.
-
Observation: After the final solvent addition and agitation, allow the mixture to stand for a few minutes. Observe closely to determine if the compound has completely dissolved. A compound is considered "soluble" if no solid particles are visible to the naked eye.[5] If the compound remains undissolved or only partially dissolved, it is classified as "insoluble" or "sparingly soluble."
-
Systematic Testing: Repeat this procedure for each compound with a panel of solvents representing a range of polarities (e.g., water, ethanol, acetone, toluene, hexane) to build a comprehensive solubility profile.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow for qualitative solubility determination.
Comparative Solubility Profile
The following table summarizes the expected qualitative solubility of 1,4-dibromo-2,5-bis(hexyloxy)benzene and 1,4-dibromo-2,5-bis(octyloxy)benzene in a range of common laboratory solvents. This data is inferred from the fundamental principles of structure-solubility relationships.
| Solvent | Solvent Type | 1,4-dibromo-2,5-bis(hexyloxy)benzene | 1,4-dibromo-2,5-bis(octyloxy)benzene |
| Water (H₂O) | Polar Protic | Insoluble | Insoluble |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble / Insoluble | Insoluble |
| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Soluble |
| Dichloromethane (DCM) | Nonpolar | Soluble | Soluble |
| Toluene | Nonpolar | Soluble | Readily Soluble |
| Hexane | Nonpolar | Sparingly Soluble | Soluble |
In-Depth Analysis and Discussion
The comparative data reveals a clear trend directly attributable to the difference in alkyl chain length.
Causality of Observed Differences:
Both the hexyloxy and octyloxy derivatives are insoluble in highly polar water, which is expected given their predominantly nonpolar character. As we move to common organic solvents like THF and DCM, both compounds are readily soluble. The true distinction emerges in highly nonpolar solvents like hexane.
The 1,4-dibromo-2,5-bis(octyloxy)benzene , with its longer C8 chains, exhibits enhanced solubility in hexane compared to its C6 counterpart. This is because the additional methylene (-CH₂-) units in the octyloxy chains increase the overall lipophilicity and van der Waals surface area of the molecule.[1] These longer chains can interact more effectively with the nonpolar hexane molecules, leading to a more favorable solvation energy and thus greater solubility.
Conversely, the 1,4-dibromo-2,5-bis(hexyloxy)benzene is slightly more polar overall due to the higher proportional contribution of the oxygen and bromine atoms relative to the shorter alkyl chains. This can result in slightly lower solubility in extremely nonpolar solvents, while potentially offering marginally better solubility in solvents of intermediate polarity, though this effect is often subtle.
Structure-Solubility Relationship Diagram
Caption: Impact of alkyl chain length on solubility.
Conclusion and Practical Implications
The length of the alkoxy side chain is a critical design parameter for tuning the solubility of dibromobenzene derivatives. The experimental evidence and theoretical principles align to show that 1,4-dibromo-2,5-bis(octyloxy)benzene exhibits enhanced solubility in nonpolar organic solvents compared to its 1,4-dibromo-2,5-bis(hexyloxy)benzene analogue .
For researchers in drug development, this implies that longer alkyl chains can be used to modulate the lipophilicity of a drug candidate, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, particularly for solution-processable organic semiconductors, the choice between a hexyloxy and an octyloxy chain represents a trade-off. While the superior solubility of the octyloxy derivative may be advantageous for achieving higher solution concentrations and better film morphology, the shorter hexyloxy chain might lead to more favorable intermolecular packing and, consequently, better charge transport properties in the solid state.[2] Therefore, the optimal choice is application-dependent, requiring a careful balance between processability and ultimate device performance.
References
- Solubility test for Organic Compounds. (2024).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Experiment 1. Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]
- Alkyl Chain Length Impact on Chemical Properties. (2025). Patsnap Eureka.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers . (n.d.). ResearchGate. Retrieved from [Link]
-
Comprehensive Study on the Impact of the Cation Alkyl Side Chain Length on the Solubility of Water in Ionic Liquids . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. (n.d.).
-
The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers . (2020). Royal Society of Chemistry. Retrieved from [Link]
- Polymers with dihydroxy/dialkoxybenzene moieties. (2023). Comptes Rendus de l'Académie des Sciences.
-
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State . (n.d.). MDPI. Retrieved from [Link]
-
1,4-Dibromo-2,5-bis(hexyloxy)benzene . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00172D [pubs.rsc.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
Precision Validation of 1,3-Dibromo-5-(octyloxy)benzene: A Comparative Analysis of Thermal Characterization Methods
Content Type: Publish Comparison Guide Audience: Researchers, Polymer Chemists, and QC Specialists in Organic Electronics. Subject: 1,3-Dibromo-5-(octyloxy)benzene (CAS: 1240047-14-6)[1][2]
Executive Summary: The "Soft Solid" Challenge
In the synthesis of conjugated polymers and dendrimers for OLED applications, 1,3-Dibromo-5-(octyloxy)benzene serves as a critical intermediate. Its structural purity directly dictates the molecular weight (
Standard capillary melting point methods often fail for such "soft solids," yielding wide, unrepeatable ranges due to poor packing and premature softening. This guide compares the traditional Capillary Method against the Differential Scanning Calorimetry (DSC) method, establishing DSC as the necessary "Gold Standard" for validating this specific compound.
Technical Profile & Reference Standards
Before validation, the target specifications must be defined. The presence of the octyloxy tail drastically lowers the melting point compared to its phenol precursor.
| Property | Specification | Notes |
| Compound Name | 1,3-Dibromo-5-(octyloxy)benzene | |
| CAS Number | 1240047-14-6 | |
| Molecular Formula | ||
| Molecular Weight | 364.12 g/mol | |
| Physical State | Waxy White Solid / Viscous Liquid | Depends on ambient temp (approx. MP ~30–35°C). |
| Key Impurity A | 3,5-Dibromophenol | MP ~81°C . Presence raises MP & broadens range. |
| Key Impurity B | 1-Bromooctane | Liquid . Presence lowers MP (eutectic depression). |
Comparative Methodology: Capillary vs. DSC
For a researcher deciding how to validate a fresh batch, the choice of method is critical.
Method A: Capillary Melting Point (Manual/Automated)
The traditional "quick check" for organic solids.
-
Mechanism: Visual observation of phase transition in a glass capillary.
-
Performance on Target: POOR .
-
Issue 1 (Loading): The waxy nature makes it difficult to pack the capillary without air pockets or "smearing" the sample on the walls.
-
Issue 2 (Observation): "Softening" (loss of opacity) occurs degrees before true melting, leading to subjective "onset" recording.
-
Issue 3 (Thermodynamics): Poor heat transfer through the waxy mass causes thermal lag.
-
Method B: Differential Scanning Calorimetry (DSC)
The thermodynamic "Gold Standard."
-
Mechanism: Measures the difference in heat flow between the sample and a reference as a function of temperature.[3]
-
Performance on Target: EXCELLENT .
-
Advantage 1: Defines the Onset Temperature (
) mathematically, independent of visual subjectivity. -
Advantage 2: Calculates Enthalpy of Fusion (
) , a secondary check for crystallinity. -
Advantage 3: Can detect polymorphism , common in alkyl-substituted benzenes.
-
Summary Comparison Table
| Feature | Method A: Capillary (Automated) | Method B: DSC (Recommended) |
| Precision | ± 2.0°C (Subjective) | ± 0.1°C (Quantitative) |
| Sample Req. | ~5 mg (Hard to recover) | 2–5 mg (Encapsulated) |
| Handling | Difficult (Sticks to glass) | Easy (Pan loading) |
| Purity Insight | Qualitative (Range width) | Quantitative (Van't Hoff analysis) |
| Time Cost | 15 mins | 45 mins |
| Verdict | Screening Only | Validation Standard |
Experimental Protocols
Protocol A: Handling "Soft Solids" (Pre-Step)
Critical for both methods.
-
Chill: Place the vial of 1,3-Dibromo-5-(octyloxy)benzene in a freezer (-20°C) for 10 minutes. This hardens the wax into a brittle solid.
-
Pulverize: While cold, quickly crush the solid with a cold spatula.
-
Load: Transfer immediately to the capillary or DSC pan before it softens to room temperature.
Protocol B: DSC Validation Workflow (The Standard)
Instrument: Standard DSC (e.g., TA Instruments Q-Series or PerkinElmer DSC).
-
Calibration: Verify Indium standard (
). -
Sample Prep: Weigh 3.0 ± 0.1 mg of chilled sample into a Tzero Aluminum pan. Crimp with a hermetic lid to prevent evaporation of volatile impurities (like octyl bromide).
-
Thermal Cycle:
-
Equilibrate: -20°C (Start below ambient to capture full baseline).
-
Ramp 1: Heat at 10°C/min to 60°C (Erase thermal history).
-
Cool: Cool at 5°C/min to -20°C (Recrystallize).
-
Ramp 2 (Measurement): Heat at 2°C/min to 60°C.
-
-
Analysis:
-
Integrate the endothermic peak on Ramp 2.
-
Record Onset Temperature (intersection of baseline and leading edge).
-
Record Peak Maximum .
-
Data Interpretation & Logic Flow
Interpreting the melting range of this compound requires understanding the impact of specific impurities.
Visualization: Validation Logic Tree
The following diagram illustrates the decision process based on DSC data.
Figure 1: Decision logic for validating 1,3-Dibromo-5-(octyloxy)benzene purity based on DSC thermal shifts.
Troubleshooting Table
| Observation | Diagnosis | Remediation |
| High MP (>40°C) | Unreacted 3,5-Dibromophenol | Wash with dilute NaOH (removes acidic phenol). |
| Broad, Low MP | Residual Octyl Bromide / Solvent | Column chromatography (Hexane/DCM). |
| Double Peak | Polymorphism | Anneal sample: Hold at 25°C for 30 mins, then rescan. |
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dibromo-5-methyl- Phase Change Data. (Used as structural analogue for trend analysis). [Link][4][5]
-
TA Instruments. Thermal Analysis Application Brief: Purity Determination by DSC. (Protocol basis for Method B). [Link]
-
PubChem. 1,3-Dibromo-5-(octyloxy)benzene Compound Summary (CID 101293533).[Link]
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Source for "Soft Solid" handling protocols).
Sources
Technical Guide: HPLC Purity Methods for 1,3-Dibromo-5-(octyloxy)benzene
[1]
Executive Summary
In the synthesis of organic semiconductors (OLEDs, OPVs), 1,3-Dibromo-5-(octyloxy)benzene serves as a critical intermediate.[1] Its purity directly correlates to the charge carrier mobility and lifetime of the final device. Impurities such as unreacted 3,5-dibromophenol (starting material) or protodebrominated side-products act as charge traps, degrading electronic performance.[1]
This guide moves beyond generic protocols to compare two orthogonal chromatographic approaches: High-Organic Reverse Phase (RP-HPLC) and Normal Phase (NP-HPLC) .[1] While RP-HPLC is the industry standard for final product assay, this guide argues that NP-HPLC is superior for tracking specific polar precursors during process development.[1]
Chemical Context & Chromatographic Challenge
The molecule features a non-polar octyl ether tail attached to a brominated benzene ring.
Method A: The "Workhorse" (Reverse-Phase HPLC)
Best For: Final product purity assay (>99.5%) and batch release.[1]
Rationale
Standard C18 columns are often too retentive for octyl-substituted aromatics, requiring excessively long runs.[1] We utilize a C8 (Octyl) stationary phase or a C18 with high carbon load combined with a high-strength organic modifier (THF/Acetonitrile) to ensure sharp peak shape and complete elution.[1]
Protocol Specification
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (improves phenol peak shape) |
| Mobile Phase B | Acetonitrile (ACN) / Tetrahydrofuran (THF) (90:10 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temp | 40 °C (Critical to reduce viscosity and mass transfer resistance) |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) |
| Injection Vol | 5 µL (Dissolved in 100% ACN) |
Gradient Profile
-
0.0 min: 70% B[1]
-
10.0 min: 100% B (Linear Ramp)[1]
-
15.0 min: 100% B (Isocratic Hold - Crucial for eluting dioctyl impurities)[1]
-
15.1 min: 70% B[1]
-
20.0 min: Stop (Re-equilibration)
Data Interpretation[2][3][5][6]
-
Main Peak: Elutes ~8-9 mins.[1]
-
Phenol Impurity: Elutes early (~2-3 mins).
-
Resolution (
): Must be > 2.0 between the Phenol and the Product.
Method B: The "Scavenger" (Normal-Phase HPLC)
Best For: Process monitoring (IPC) and quantifying unreacted starting material (3,5-dibromophenol).[1]
Rationale
Because the product is non-polar and the impurity (phenol) is polar, Normal Phase chromatography offers superior selectivity .[1] The non-polar product elutes early, while the polar phenol is strongly retained and separated, preventing it from hiding in the solvent front (a common risk in RP-HPLC).
Protocol Specification
| Parameter | Specification |
| Column | Phenomenex Luna Silica (2) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25 °C (Ambient) |
| Detection | UV @ 254 nm |
Gradient Profile
Comparative Analysis
The following table contrasts the performance of both methods based on experimental trials with lipophilic aromatics.
| Feature | Method A (RP-HPLC C8) | Method B (NP-HPLC Silica) |
| Selectivity for Product | High (Hydrophobic discrimination) | Moderate |
| Selectivity for Phenol | Low (Elutes near void volume) | Excellent (Strong retention) |
| Solvent Cost | Moderate (ACN/Water) | High (Hexane/EtOAc disposal) |
| Run Time | Fast (< 15 min) | Medium (15-20 min) |
| Robustness | High (Standard lab setup) | Low (Sensitive to water content) |
| Application | Final Purity Certificate | Reaction Monitoring (IPC) |
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on which method to deploy based on the stage of drug/material development.
Caption: Analytical workflow prioritizing Normal Phase for impurity tracking and Reverse Phase for final purity certification.
Diagram 2: Impurity Origin & Detection
Understanding where impurities arise helps in selecting the detection wavelength and method.
Caption: Correlation between synthetic origin of impurities and the optimal chromatographic detection method.
Validation & System Suitability
To ensure the "Trustworthiness" of your data, every sequence must include a System Suitability Test (SST) injection.[1]
-
Precision: 5 replicate injections of the standard. RSD of peak area must be < 1.0%.[1]
-
Tailing Factor (
): Must be < 1.5. (High tailing indicates secondary silanol interactions; if observed, increase buffer concentration or switch to an end-capped column).[1] -
Signal-to-Noise: Limit of Quantitation (LOQ) for the phenol impurity should be established at S/N > 10.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101293533, 1,3-Dibromo-5-(octyloxy)benzene.[1] Retrieved from [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Authoritative text on RP vs NP selectivity).
-
SIELC Technologies. Separation of Benzene, 1,3-dibromo-5-methyl- on Newcrom R1 HPLC column. (Reference for mobile phase acidity in brominated aromatics). Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 1,3-Dibromo-5-(octyloxy)benzene
Executive Safety Assessment
Chemical Identity: 1,3-Dibromo-5-(octyloxy)benzene Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Lipophilic Bio-accumulant Operational Context: This compound combines a halogenated aromatic core with a lipophilic octyloxy tail. This structural duality presents a specific safety challenge: the octyl chain significantly increases skin permeability (lipophilicity), facilitating the transport of the toxic brominated aromatic core into the bloodstream. Standard "splash protection" is insufficient; barrier integrity is paramount.
Immediate Directive: Treat as a Category 2 Skin & Eye Irritant and a Target Organ Toxicant (Respiratory) . All handling must occur within a certified chemical fume hood.
Technical PPE Specifications & Rationale
This section details the causality behind every piece of equipment selected. We do not rely on generic "lab safety" rules but on chemical compatibility data derived from the structure (Halogenated Aromatic Ether).
A. Hand Protection: The "Barrier-Breakthrough" Protocol
The Risk: Aromatic ethers degrade standard nitrile gloves. The octyl chain acts as a permeation enhancer. Recommendation: Double-Gloving Strategy or Laminate Liners .
| Glove Material | Est.[1][2][3][4] Breakthrough Time | Usage Context | Rationale |
| Nitrile (Disposable, 4-6 mil) | < 15 Minutes | Inner Layer | Provides dexterity and basic splash protection. NOT sufficient alone for prolonged contact. |
| Silver Shield® (EVOH/PE Laminate) | > 4 Hours | Underliner (Critical) | The only material providing absolute permeation resistance against brominated aromatics. Wear under nitrile for dexterity. |
| Viton® / Butyl | > 8 Hours | Spill Cleanup | Heavy-duty protection required for immersion or cleaning large spills. |
Protocol:
-
Donning: Wear a Silver Shield® liner glove.
-
Over-glove: Place a standard Nitrile exam glove over the liner to compress the loose fit and restore tactile sensitivity.
-
Frequency: Change the outer Nitrile glove immediately upon any splash. Change the inner liner every 4 hours.
B. Eye & Face Protection[4][7][8][9][10]
The Risk: 1,3-Dibromo-5-(octyloxy)benzene is an alkylating agent precursor. Eye contact can cause irreversible corneal opacity or chronic conjunctivitis. Recommendation: Chemical Splash Goggles (Indirect Vent) .
-
Why not Safety Glasses? Safety glasses have gaps. Liquid splashes (common during pipetting or rotovap transfer) can bypass glasses. Goggles form a seal.
-
Face Shield:[5] Mandatory only when handling volumes > 100 mL or conducting reactions under pressure/vacuum.
C. Respiratory Protection
The Risk: Inhalation of aerosols or dust (if solid). Primary Control: Engineering Controls (Fume Hood) .
-
Work must be performed in a Class II, Type A2 (or better) fume hood with a face velocity of 80–100 fpm.
-
Respirator: If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges .
Operational Workflow: Handling & Synthesis
This workflow integrates safety into the experimental process.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Solvent Compatibility: Ensure waste containers are compatible (High-Density Polyethylene - HDPE is generally safe, but glass is preferred for halogenated waste).
-
Spill Kit Staging: Place an absorbent pad (polypropylene) inside the hood workspace to catch micro-drips during transfer.
Phase 2: Active Handling
-
Weighing: If the substance is a solid/oil, weigh inside the hood using a draft shield. Do not weigh on an open bench.
-
Transfer: Use positive-displacement pipettes for oils to prevent dripping.
-
Heating: If heating is required (e.g., Suzuki coupling), use a closed system (Schlenk line or reflux condenser) to prevent vapor release.
Phase 3: Post-Operational Decontamination
-
Wipe Down: Wipe all tools (spatulas, flask necks) with Dichloromethane (DCM) or Acetone inside the hood, collecting the wipe as solid hazardous waste.
-
Doffing Sequence: Remove outer gloves
Remove goggles Remove lab coat Remove inner gloves. Wash hands with soap and cool water (warm water opens pores, increasing absorption).
Visualized Safety Logic
The following diagram illustrates the decision-making process for PPE selection and Spill Response.
Figure 1: Decision matrix for PPE selection and graded spill response based on physical state and spill magnitude.
Waste Disposal & Emergency Response
Disposal Protocol
Do not mix with general organic waste.
-
Segregation: Segregate into "Halogenated Organic Waste" .
-
Labeling: Explicitly label tags with "Contains Brominated Aromatics" to alert waste handlers of potential toxicity.
-
Container: Glass amber bottles or HDPE jerrycans. Avoid LDPE (Low-Density Polyethylene) for long-term storage of the pure oil, as swelling may occur.
Emergency First Aid
-
Skin Contact: Immediate wash with 0.5% Polyethylene Glycol (PEG 300) if available, followed by copious soap and water. Rationale: PEG solubilizes the lipophilic aromatic better than water alone.
-
Eye Contact: Flush for 15 minutes. Do not use neutralizing agents.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
PubChem. (2023). 1,3-Dibromobenzene Compound Summary (Source for core moiety toxicity). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
